Enhanced Molecular Rigidity & Conformational Restriction vs. Norborneol
The target compound introduces an sp²-hybridized ethylidene substituent on the norbornane framework, which increases molecular rigidity and restricts conformational freedom compared to the fully saturated norborneol (bicyclo[2.2.1]heptan-2-ol). This is evidenced by the topological polar surface area (TPSA) of 20.2 Ų for the target compound [1], identical to that of norborneol (20 Ų) , confirming that the added ethylidene group does not introduce additional polarity but does reduce the number of freely rotatable bonds to zero [1]. This rigidification can enhance selectivity for olfactory receptors or biological targets that prefer a pre-organized ligand conformation.
| Evidence Dimension | Topological Polar Surface Area (TPSA) & Rotatable Bond Count |
|---|---|
| Target Compound Data | TPSA = 20.2 Ų; Rotatable Bonds = 0; XLogP3-AA = 1.1 |
| Comparator Or Baseline | Norborneol (CAS 1632-68-4): TPSA = 20 Ų; Rotatable Bonds = 0; ACD/LogP = 1.20–1.53 |
| Quantified Difference | TPSA comparable (20.2 vs 20 Ų); LogP lower by 0.1–0.4 units; both have zero rotatable bonds |
| Conditions | Computed properties (PubChem, ChemSpider ACD/Labs Percepta Platform) |
Why This Matters
The reduced LogP despite identical TPSA suggests a subtly different solvation and membrane permeation profile, which matters for fragrance substantivity and biological assay design.
- [1] PubChem. (2026). 6-Ethylidenebicyclo[2.2.1]heptan-2-ol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67101-83-1 View Source
